N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound with the molecular formula C17H15NO6S and a molecular weight of 361.37 g/mol It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and functional groups including isopropyl, dioxo, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the following steps :
Starting Materials: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Sulfonation: Anthraquinone is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid derivative is reacted with isopropylamine to form the sulfonamide group.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has diverse applications in scientific research :
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets . For example, as a fluorescent probe, it binds to metal ions such as zinc and cadmium, resulting in a significant fluorescence enhancement. This interaction is mediated through a photoinduced electron transfer (PET) mechanism, where the presence of metal ions alters the electronic properties of the compound, leading to increased fluorescence .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxy-9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide
- 9,10-Dihydro-3,4-dihydroxy-N-(1-methylethyl)-9,10-dioxo-2-anthracenesulfonamide
Uniqueness
N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ion detection sets it apart from other similar compounds .
Properties
IUPAC Name |
9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-10(2)18-23(21,22)11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCXWRPAPMIBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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